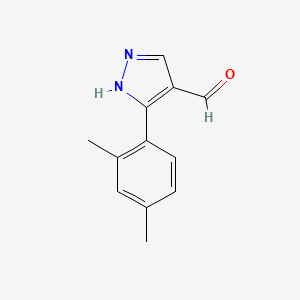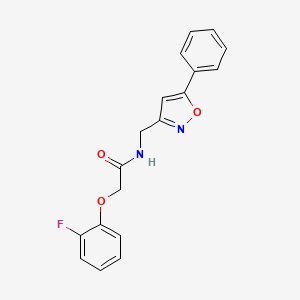![molecular formula C8H7BrF2O B2382215 1-Brom-4-[difluor(methoxy)methyl]benzol CAS No. 1236031-38-1](/img/structure/B2382215.png)
1-Brom-4-[difluor(methoxy)methyl]benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[difluoro(methoxy)methyl]benzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, where a bromine atom and a difluoro(methoxy)methyl group are substituted at the para positions
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[difluoro(methoxy)methyl]benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4-[difluoro(methoxy)methyl]benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents .
Pharmacokinetics
The compound’s molecular weight is 187034 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents , which are used in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[difluoro(methoxy)methyl]benzene can be achieved through several methods. One common approach involves the bromination of 4-[difluoro(methoxy)methyl]benzene using bromine or a brominating agent under controlled conditions. Another method includes the use of lithium diisopropylamide (LIDA) at low temperatures to generate the desired compound . Industrial production methods often involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-[difluoro(methoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form the corresponding hydrocarbons.
Addition Reactions: The difluoro(methoxy)methyl group can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[difluoro(methoxy)methyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoro(methoxy)methyl group, which can lead to different reactivity and applications.
1-Bromo-4-(difluoromethyl)benzene:
1-Bromo-4,5-difluoro-2-methylbenzene: This compound has additional fluorine and methyl groups, which can influence its reactivity and applications.
Eigenschaften
IUPAC Name |
1-bromo-4-[difluoro(methoxy)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACPVAIECFJINJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2382136.png)

![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)
![(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B2382143.png)


![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)


